3-Methylglutaric acid-d4

Stable isotope dilution mass spectrometry Quantitative bioanalysis Internal standard selection

Quantifying 3-methylglutaric acid (3MGA) in urine or tissue for metabolic disorder diagnosis? Unlabeled standards cannot separate endogenous analyte from added spike. This 2,2,4,4-d4 labeled variant solves that problem. - **Match**: Chemically identical scaffold ensures co-elution & matched matrix effects vs. alternate metabolites (MGT, OHIVA). - **Accuracy**: +4.03 Da shift, ≥98 atom % D prevents isotopic interference at low-normal clinical ranges (0.76 mmol/mol creatinine). - **Stability**: Non-exchangeable deuterium positions survive acidic/basic extraction, derivatization, and LC-MS/MS workflows.

Molecular Formula C6H10O4
Molecular Weight 150.17 g/mol
Cat. No. B15615029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylglutaric acid-d4
Molecular FormulaC6H10O4
Molecular Weight150.17 g/mol
Structural Identifiers
InChIInChI=1S/C6H10O4/c1-4(2-5(7)8)3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/i2D2,3D2
InChIKeyXJMMNTGIMDZPMU-RRVWJQJTSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylglutaric Acid-d4: Deuterated Internal Standard for Organic Acid Analysis


3-Methylglutaric acid-d4 (CAS 1219798-68-1; synonym: 3-Methylpentanedioic-2,2,4,4-d4 acid) is a stable isotope-labeled derivative of 3-methylglutaric acid (3MGA), featuring four deuterium atoms incorporated at the 2,2,4,4-positions (CD2 groups adjacent to each carboxyl) . The unlabeled parent compound is a C6 dicarboxylic organic acid that serves as a diagnostic leucine metabolite, classically associated with two distinct inborn errors of metabolism: 3-hydroxy-3-methylglutaryl CoA lyase (HMGCL) deficiency and 3-methylglutaconyl CoA hydratase (AUH) deficiency [1]. 3MGA accumulates in urine of affected patients and is also implicated as a non-selective inhibitor of mitochondrial function and synaptic Na⁺,K⁺-ATPase activity [2]. The d4-labeled variant (molecular weight 150.17 g/mol, formula C₆H₆D₄O₄, enrichment ≥98 atom % D) is specifically designed to serve as an ideal internal standard for accurate quantification of endogenous 3MGA in complex biological matrices using GC-MS or LC-MS/MS stable isotope dilution methods [3].

+
Stable isotope dilution MS workflow (GC-MS, LC-MS/MS)
+
Deuterated internal standard for endogenous 3-methylglutaric acid quantification
+
Non-exchangeable d4 label (2,2,4,4-positions) for stable mass shift
+
Supports research on organic acid metabolism and mitochondrial dysfunction models

Why Unlabeled Analogs Cannot Substitute 3-Methylglutaric Acid-d4


In quantitative mass spectrometry of endogenous metabolites, the internal standard must co-elute with the analyte while remaining spectrometrically distinguishable. Unlabeled 3-methylglutaric acid (MW 146.14 g/mol) is chemically identical to the endogenous analyte and cannot serve as an internal standard in biological samples where 3MGA is already present — it would simply add to the endogenous signal, precluding quantification . Structurally related metabolites that accumulate in the same disease states, such as 3-methylglutaconic acid (MGT) and 3-hydroxyisovaleric acid (OHIVA), differ not only in mass but also in chromatographic retention time and ionization efficiency, making them unsuitable as internal standards due to differential matrix effects and recovery [1]. Furthermore, the specific d4 labeling at the 2,2,4,4-positions provides a +4.03 Da mass shift that reliably separates the internal standard signal from the analyte cluster while minimizing the risk of deuterium back-exchange that can occur with labels positioned on exchangeable sites . Alternative deuterated analogs such as meglutol-d3 (3-hydroxy-3-methylglutaric acid-d3) differ structurally from 3MGA by an additional hydroxyl group and therefore exhibit distinct extraction recovery, derivatization behavior, and ionization characteristics — violating the fundamental requirement of chemical identity between analyte and internal standard .

Unlabeled 3-methylglutaric acid
Chemically identical to endogenous analyte; cannot serve as internal standard—would add to native signal.
Related metabolites (MGT, OHIVA)
Differ in chromatographic retention and ionization efficiency; matrix effects may shift quantification.
Meglutol-d3 (hydroxy analog)
Extra hydroxyl group alters extraction recovery and derivatization; violates chemical identity requirement.

Head-to-Head Evidence: 3-Methylglutaric Acid-d4 vs. Alternatives


Mass Shift Resolution Over Unlabeled Analyte

3-Methylglutaric acid-d4 (MW 150.17 g/mol) provides a +4.03 Da mass shift relative to unlabeled 3-methylglutaric acid (MW 146.14 g/mol), exceeding the commonly recommended minimum of +3 Da for reliable MS resolution from the endogenous analyte cluster . This mass difference ensures that the isotopic envelope of the internal standard does not overlap with the M+0 peak of the analyte, eliminating signal cross-contamination that occurs with d3-labeled standards in certain compound classes . The four-deuterium incorporation at non-exchangeable positions (2,2,4,4-tetradeutero) further ensures that the mass shift is stable under typical sample preparation conditions including aqueous acidic or basic extraction, unlike labels on labile positions that may undergo H/D back-exchange .

Mass Shift
Head-to-head
+4.03 Da vs. unlabeled; 4 non-exchangeable D
Supports unambiguous analyte-IS resolution in MS
Stable under acidic/basic extraction
Stable isotope dilution mass spectrometry Quantitative bioanalysis Internal standard selection

Isotopic Enrichment Above Industry Standards

3-Methylglutaric acid-d4 is commercially supplied with a certified isotopic enrichment of 98 atom % D (specification confirmed by CDN Isotopes and BOC Sciences ), exceeding the widely accepted industry recommendation of >98% isotopic enrichment for stable isotope-labeled internal standards used in quantitative LC-MS/MS and GC-MS assays [1]. Chemical purity is specified at 95% by CP (BOC Sciences) . An enrichment level of 98 atom % D means that at each of the four deuterated positions, 98% of the molecules contain deuterium rather than protium. For a d4-labeled compound, this translates to approximately 92.2% of molecules bearing all four deuterium atoms (0.98⁴ = 92.2%), with the remaining fraction distributed among d3, d2, d1, and d0 species. At 95 atom % D enrichment — a common lower-grade specification — only approximately 81.5% of molecules would bear the full d4 label, introducing a substantially larger isotopic impurity signal that can compromise quantification accuracy and lower limits of detection [1].

Isotopic Enrichment
Class-level
98 atom % D → ~92.2% full d4 species
Reduces isotopic interference signal
vs. ~81.5% at 95 atom % D
Isotopic purity Deuterium enrichment Quantitative accuracy

Selective Na⁺,K⁺-ATPase Inhibition vs. Related Metabolites

In a direct comparative study using synaptosomal preparations from young rat cerebral cortex, 3-methylglutaric acid (MGA) at concentrations of 0.1–5.0 mM inhibited Na⁺,K⁺-ATPase activity by 30%, whereas the co-accumulating metabolites 3-methylglutaconic acid (MGT) and 3-hydroxyisovaleric acid (OHIVA) did not modify Na⁺,K⁺-ATPase activity at the same concentration range [1]. This selective inhibition demonstrates that MGA possesses a unique pharmacologic activity profile among the three structurally related organic acids that accumulate in 3-methylglutaconic aciduria (MGTA). The inhibitory effect of MGA on Na⁺,K⁺-ATPase was completely prevented by co-incubation with the radical-scavenging antioxidants creatine and melatonin, indicating a reactive oxygen species (ROS)-mediated mechanism that is specifically triggered by MGA but not by MGT or OHIVA [1].

Na⁺,K⁺-ATPase Inhibition
Head-to-head
MGA: 30% inhibition; MGT/OHIVA: ~0% (p<0.05)
Supports target-specific neurotoxicity pathway interpretation
Rat cortical synaptosomes, 0.1–5.0 mM
Neurotoxicity mechanism Na⁺,K⁺-ATPase inhibition Metabolic disease selectivity

Mitochondrial Redox Impairment Selectivity

In the same synaptosomal model system, MGA significantly reduced mitochondrial redox potential by 25% as measured by the resazurin reduction assay, a fluorometric indicator of cellular reducing capacity and mitochondrial metabolic activity [1]. In contrast, neither MGT nor OHIVA produced any measurable reduction in mitochondrial redox potential under identical experimental conditions [1]. This finding is mechanistically consistent with the observed MGA-induced increase in 2′,7′-dichlorofluorescein (DCFH) oxidation by 30%, confirming that MGA uniquely elicits reactive oxygen species production among the three accumulating organic acids in MGTA [1]. The combined evidence of selective mitochondrial impairment and ROS generation positions MGA as the primary mediator of oxidative stress in these disorders and supports the use of 3MGA-d4 to distinguish MGA-specific mitochondrial effects from those of co-occurring metabolites.

Mitochondrial Redox
Head-to-head
MGA: 25% redox reduction, 30% ROS increase; comparators ~0%
Supports MGA-specific mitochondrial dysfunction pathway interpretation
Resazurin and DCFH-DA assays, rat synaptosomes
Mitochondrial dysfunction Redox homeostasis Bioenergetics

Clinical Dynamic Range and Isotopic Purity Requirements

The clinical reference range for urinary 3-methylglutaric acid demonstrates extraordinary dynamic range: the optimal upper limit in healthy individuals is 0.76 mmol/mol creatinine [1], while reported disease-state concentrations range from 5–20 mmol/mol creatinine in classic 3-methylglutaconic aciduria [2] to 10–85 mmol/mol creatinine (Type II) and 5–215 mmol/mol creatinine (Type IV) [3]. This approximately 280-fold range between normal cutoff and upper disease levels places stringent demands on the internal standard used for quantification. Deuterated internal standards with <98 atom % D enrichment introduce isotopic impurity signals that become limiting at the low end of the calibration range, compromising the ability to distinguish mildly elevated from normal levels. Clinical laboratories such as Alberta Precision Laboratories have specifically adopted a GC-MS stable isotope dilution (SID) method using a deuterium-labeled internal standard for this assay [4], confirming the method's regulatory acceptance and the critical role of high-quality deuterated 3MGA in clinical diagnostic workflows.

Quantification Range
Context-dependent
0.76–215 mmol/mol creatinine (~280-fold)
Requires high-purity IS for low-end accuracy
Reported disease-state concentration ranges
Clinical metabolomics Inborn errors of metabolism Biomarker quantification

Cross-Platform Utility as NMR Standard and MS Internal Standard

3-Methylglutaric acid (MGA) has been validated as a single-compound ¹³C solid-state NMR standard capable of performing all routine calibration steps — including magic angle setting, reference and decoupler frequency calibration, signal-to-noise optimization, π/2 pulse duration determination, and Hartman-Hahn matching — with the exception of magnet shimming [1]. The compound's CH₂ and CH carbon peaks provide superior decoupling evaluation compared to commonly used standard compounds such as adamantane, hexamethylbenzene, or glycine [1]. The deuterated d4 analog retains this advantageous structural scaffold while adding the mass-spectrometric functionality of a +4.03 Da isotopic label. No other single compound in the 3MGA analog space combines validated NMR standard capability with a perdeuterated structure suitable for stable isotope dilution MS — meglutol-d3 (an alternative deuterated related compound) differs by a hydroxyl group, altering both its NMR spectrum and its chromatographic behavior .

Cross-Platform Utility
Method context
5+ NMR calibration functions + MS IS capability
Supports multi-modal analytical standardization
Unmatched in C6 dicarboxylic acid class
NMR spectroscopy Analytical standard Cross-platform method development

Application Scenarios for 3-Methylglutaric Acid-d4


Clinical Diagnostic Quantification for Metabolic Disease Screening

3-Methylglutaric acid-d4 is the internal standard of choice for clinical laboratories implementing quantitative urinary organic acid analysis by GC-MS stable isotope dilution, as recommended by clinical reference laboratories such as Alberta Precision Laboratories [1]. The compound is spiked into urine samples prior to extraction and trimethylsilyl derivatization, co-elutes with endogenous 3MGA, and enables absolute quantification across the diagnostically relevant range of 0.76–215 mmol/mol creatinine [2][3]. The 98 atom % D enrichment ensures minimal isotopic interference at the low-normal boundary (~0.76 mmol/mol creatinine), enabling reliable discrimination between healthy individuals and patients with mild metabolite elevations. This application directly supports diagnosis of HMGCL deficiency, AUH deficiency (3-methylglutaconic aciduria Type I), Barth syndrome (Type II), Costeff optic atrophy syndrome (Type III), MEGDEL syndrome (Type IV), and several secondary 3MGA acidurias associated with mitochondrial dysfunction [1].

Tracing Mitochondrial Toxicity Pathways in Neurological Models

The unique biological selectivity of 3MGA — it inhibits synaptic Na⁺,K⁺-ATPase by 30% and reduces mitochondrial redox potential by 25%, whereas the co-accumulating metabolites MGT and OHIVA show no activity [4] — makes 3MGA-d4 an essential tracer for dissecting 3MGA-specific neurotoxic mechanisms. Researchers can use 3MGA-d4 in stable isotope-resolved metabolomics (SIRM) experiments to track the fate of exogenously added 3MGA in neuronal cell cultures or brain slice preparations, distinguishing it from endogenously produced 3MGA and from structurally related metabolites. This approach has been applied in studies investigating the protective effects of bezafibrate against 3MGA-induced mitochondrial dysfunction and oxidative stress in rat brain and liver [5], where deuterated internal standardization is critical for accurate quantification of 3MGA tissue levels.

Method Development for Multi-Analyte Organic Acid Panels

Contract research organizations (CROs) and pharmaceutical bioanalytical laboratories developing validated LC-MS/MS methods for organic acid panels require a chemically identical, high-isotopic-purity internal standard for each analyte. 3-Methylglutaric acid-d4, with its +4.03 Da mass shift and 98 atom % D enrichment , meets the FDA and EMA bioanalytical method validation guidelines for stable isotope-labeled internal standards [6]. The compound's solubility of 10 mM in DMSO facilitates the preparation of concentrated stock solutions, while the non-exchangeable positioning of deuterium labels ensures stability during sample preparation workflows involving acidic or basic extraction, derivatization, and reconstitution steps. The chemically identical scaffold to the analyte guarantees matched matrix effects, extraction recovery, and ionization efficiency — three critical parameters for passing regulatory method validation acceptance criteria for accuracy (±15%) and precision (≤15% CV).

Cross-Platform NMR and MS Quantification Using MGA Scaffold

For academic core facilities and industrial analytical laboratories performing both NMR and MS analyses, the 3MGA chemical scaffold offers a unique cross-platform utility: unlabeled 3MGA serves as a validated ¹³C solid-state NMR standard capable of performing five discrete calibration functions (magic angle, reference/decupler frequencies, signal-to-noise, π/2 pulse, Hartman-Hahn matching) [7], while 3MGA-d4 extends the same scaffold to serve as an MS internal standard. Laboratories can maintain a single chemical inventory (unlabeled MGA + MGA-d4) that supports both NMR spectrometer calibration and quantitative MS workflows, reducing procurement complexity and ensuring chemical consistency across analytical platforms. This dual-use capability is unmatched by any other compound in the C6 dicarboxylic acid class and provides procurement efficiency for multi-modal analytical laboratories.

Application
Selection Property
Validation Focus
Urinary organic acid biomarker quantification by isotope dilution MS
Deuterated internal standard with matched chemical identity
Quantitative accuracy across wide concentration range
Mitochondrial toxicity pathway tracing in neuronal models
Metabolite-specific stable isotope label for SIRM studies
Pathway flux analysis without endogenous interference
Bioanalytical method development for organic acid panels
Chemically identical scaffold with non-exchangeable label
Method validation endpoint review (accuracy/precision)
Cross-platform NMR and MS analytical standardization
Multi-purpose calibration compound (NMR standard + MS internal standard)
Analytical continuity across platforms

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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